Lipophilicity Modulation: LogP Reduction of 0.58 vs Cyclohexyl Analog
1-Cyclopentylpiperidin-3-ol exhibits a calculated LogP of 1.32-1.39, which is significantly lower than the cyclohexyl analog (1-cyclohexylpiperidin-3-ol, LogP ~1.9) [1]. This lower lipophilicity may be advantageous for reducing non-specific protein binding and mitigating hERG liability in CNS drug discovery programs.
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP/XLogP3) |
|---|---|
| Target Compound Data | LogP 1.32360 (chemsrc) / XLogP3 1.4 (PubChem) |
| Comparator Or Baseline | 1-Cyclohexylpiperidin-3-ol: XLogP3 1.9 |
| Quantified Difference | ΔLogP ~0.58 (target less lipophilic) |
| Conditions | Computed property based on molecular structure; XLogP3 method for comparator |
Why This Matters
Controlling lipophilicity is critical for CNS drug candidates to balance blood-brain barrier penetration with desirable ADMET profiles; a 0.58 LogP difference can translate to measurable changes in off-target binding.
- [1] PubChem. (2019). (3R)-1-cyclohexylpiperidin-3-ol, XLogP3-AA. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/129367334 View Source
